1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone
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Overview
Description
1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone is a chemical compound with the molecular formula C16H13ClO4 and a molar mass of 304.73 g/mol . This compound is often used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a benzodioxole ring and a chloroethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Introduction of the Chloroethoxyphenyl Group: The chloroethoxyphenyl group is introduced via a palladium-catalyzed amination reaction using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as the ligands.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloroethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies related to proteomics.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its potential to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound may also interact with enzymes and proteins involved in cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole ring structure and have been studied for their anticancer properties.
Benzodioxole Derivatives: Other derivatives of benzodioxole have been explored for their biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-chloroethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c17-7-8-19-13-4-1-11(2-5-13)16(18)12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQOWZXSUGBIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)OCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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